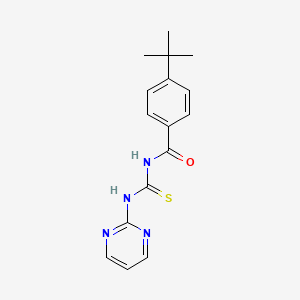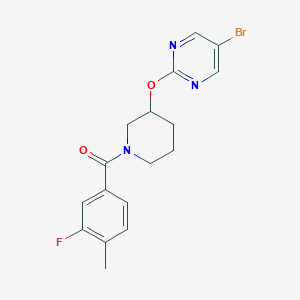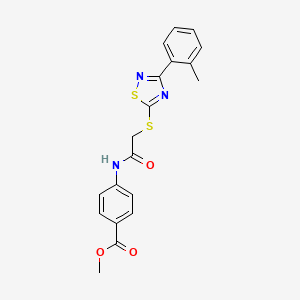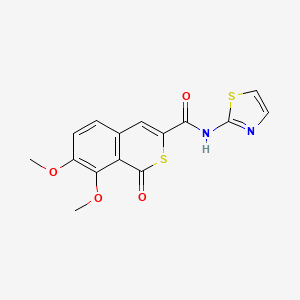![molecular formula C14H12BrNO B2533098 (2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate CAS No. 939888-10-5](/img/structure/B2533098.png)
(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate" is not directly mentioned in the provided papers. However, the papers do discuss various related bromine-containing compounds and their chemical properties. For instance, benzyltrimethylammonium tribromide is used as an electrophilic bromine source in the synthesis of 2-aminobenzothiazoles . Additionally, quaternary ammonium salts derived from 2-iodobenzyl bromide are mentioned, which have structural similarities to the compound . Aromatic quaternary ammonium bromides are also synthesized and characterized, indicating a broader context in which the target compound might be studied .
Synthesis Analysis
The synthesis of related compounds involves the use of organic ammonium tribromides as electrophilic bromine sources, as seen in the conversion of aryl thioureas to 2-aminobenzothiazoles . The synthesis of quaternary ammonium salts, such as N-(2-Iodophenylmethyl)hexamethylenetetraminium bromide dihydrate, involves the reaction of an aralkyl halide with a formamide in the presence of a weak base . These methods could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray single crystal diffraction, which shows ion pairs interconnected by weak hydrogen bonds and weak π – π interactions between phenyl rings . Similar techniques could be employed to analyze the molecular structure of "this compound" to understand its geometry and intermolecular interactions.
Chemical Reactions Analysis
The chemical reactivity of bromine-containing compounds is highlighted in the synthesis of 2-aminobenzothiazoles, where benzyltrimethylammonium tribromide acts as a bromine source . The reactivity of quaternary ammonium salts in the presence of water is also noted, with water molecules acting as hydrogen-bond donors to the bromide anion . These insights into the reactivity of bromine and quaternary ammonium compounds can inform the expected chemical reactions of "this compound".
Physical and Chemical Properties Analysis
The physical properties of aromatic quaternary ammonium bromides, such as melting points and thermal decomposition ranges, are studied using TG/DTA and DSC methods . These properties are crucial for understanding the stability and potential applications of the compounds. The sensitivity and interference of various ions in the determination of zinc using a bromine-containing complex are also investigated, which could be relevant for the analysis of "this compound" .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A series of aromatic quaternary ammonium bromides, including those with structures similar to "(2-bromobenzyl)[(Z)-phenylmethylidene]ammoniumolate," have been synthesized using novel routes. These compounds were characterized by spectroscopic methods (1H-NMR, 13C-NMR, mass spectrometry) and X-ray diffraction. They displayed a range of physical properties, including crystallization in different systems and thermal properties. The study highlighted their potential as precursors for ionic liquids and their complexation abilities, which could be relevant in the development of new materials and chemical processes (Busi et al., 2004).
Chemical Transformations
Research has shown that quaternary ammonium salts, akin to "this compound," can be utilized in various chemical transformations. For instance, they serve as intermediates in the synthesis of complex molecules or in reactions leading to the formation of novel compounds with potential biological activities. This includes the conversion of substituted aryl thioureas to 2-aminobenzothiazoles, showcasing the versatility of these ammonium salts in synthetic organic chemistry (Jordan et al., 2003).
Potential Biological and Pharmaceutical Applications
Several studies have investigated the biological activities of compounds structurally related to "this compound." For example, some quaternary ammonium salts have shown inhibitory activity against superoxide generation in mitochondria, suggesting antioxidant properties that could be beneficial in mitigating oxidative stress-related diseases (Kushnir et al., 2015).
Material Science and Catalysis
Compounds with structures similar to "this compound" have been utilized in material science, particularly in the synthesis of novel zeolites. These materials have shown promise in catalysis, exemplified by their application in the alkylation reaction of methylbenzene to produce paraxylene, demonstrating the role of these compounds in facilitating chemical reactions and enhancing selectivity (Meng-xu, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(2-bromophenyl)methyl]-1-phenylmethanimine oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-14-9-5-4-8-13(14)11-16(17)10-12-6-2-1-3-7-12/h1-10H,11H2/b16-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFWMDSTRHISSU-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=[N+](CC2=CC=CC=C2Br)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=[N+](/CC2=CC=CC=C2Br)\[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,5S)-8-(methylsulfonyl)-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2533015.png)

![7-((2E)-3-phenylprop-2-enyl)-1-(3-hydroxypropyl)-3,4,9-trimethyl-5,7,9-trihydr o-4H-1,2,4-triazino[4,3-h]purine-6,8-dione](/img/no-structure.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2533020.png)









![(Z)-1,2-diphenyl-4-(2-(5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)hydrazono)cyclopent-2-enol](/img/structure/B2533036.png)